4-(4-Bromobenzoyl)quinoline chemical structure and properties
4-(4-Bromobenzoyl)quinoline chemical structure and properties
Topic: 4-(4-Bromobenzoyl)quinoline chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Intermediate for Quinoline-Based Therapeutics
Executive Summary
4-(4-Bromobenzoyl)quinoline (CAS: 2000490-32-2) is a privileged heterocyclic scaffold utilized in the synthesis of high-value pharmaceutical agents. Characterized by a quinoline core linked to a para-bromophenyl moiety via a carbonyl bridge, this molecule serves as a versatile "linchpin" intermediate. Its dual reactivity—stemming from the electrophilic carbonyl and the cross-coupling-ready aryl bromide—makes it indispensable in the development of tubulin polymerization inhibitors (anticancer), DNA gyrase inhibitors (antimicrobial), and antimalarial agents . This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[1]
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule consists of a planar quinoline ring system substituted at the C4 position with a 4-bromobenzoyl group.[2] The steric environment at the C4 position is critical; unlike the C2 position, C4 substituents project out of the heteroaromatic plane in a way that often enhances solubility and receptor binding affinity in kinase pockets.
| Property | Data | Note |
| IUPAC Name | (4-Bromophenyl)(quinolin-4-yl)methanone | Preferred Name |
| CAS Number | 2000490-32-2 | Note: Isomeric 3-bromo analog is 1706429-73-3 |
| Molecular Formula | C₁₆H₁₀BrNO | |
| Molecular Weight | 312.16 g/mol | |
| Calculated LogP | ~4.2 | Highly Lipophilic |
| H-Bond Acceptors | 2 (N, C=O) | |
| H-Bond Donors | 0 | |
| Appearance | Pale yellow to off-white solid | |
| Solubility | Soluble in DCM, DMSO, CHCl₃; Insoluble in H₂O |
Synthetic Methodologies
The synthesis of 4-aroylquinolines is non-trivial due to the electron-deficient nature of the pyridine ring in quinoline, which disfavors direct Friedel-Crafts acylation. Two primary routes are established: Organometallic Addition (Method A) and Radical Acylation (Method B) . Method A is preferred for its regiocontrol and scalability.
Method A: Grignard Addition & Oxidation (Preferred)
This route ensures exclusive C4 functionalization by utilizing the commercially available quinoline-4-carboxaldehyde.
Step 1: Nucleophilic Addition
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Reagents: Quinoline-4-carboxaldehyde (1.0 eq), 4-Bromophenylmagnesium bromide (1.2 eq), THF (anhydrous).
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Protocol:
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Charge a flame-dried flask with quinoline-4-carboxaldehyde in anhydrous THF under N₂ atmosphere. Cool to 0°C.[3]
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Dropwise add 4-bromophenylmagnesium bromide (1.0 M in THF) over 30 minutes.
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Allow warming to RT and stir for 4 hours. Monitor by TLC (formation of secondary alcohol).
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Quench: Saturated NH₄Cl solution. Extract with EtOAc.
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Intermediate: (4-Bromophenyl)(quinolin-4-yl)methanol.
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Step 2: Oxidation to Ketone
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Reagents: Activated MnO₂ (10 eq) or Swern conditions (DMSO/Oxalyl Chloride).
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Protocol (MnO₂):
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Dissolve the intermediate alcohol in DCM.
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Add activated MnO₂ and reflux for 12 hours.
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Filter through Celite to remove manganese salts.
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Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
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Yield: Typically 75-85% over two steps.
Method B: Minisci Radical Acylation (Alternative)
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Mechanism: Radical substitution of protonated quinoline using an acyl radical generated from 4-bromobenzaldehyde.
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Drawback: Often yields a mixture of C2 and C4 isomers, requiring difficult separation.
Reactivity & Derivatization Logic
The utility of 4-(4-Bromobenzoyl)quinoline lies in its orthogonal reactivity handles. The diagram below illustrates the three primary divergence pathways used in drug discovery.
Figure 1: Divergent synthesis pathways. The bromine atom allows for library expansion via cross-coupling, while the ketone offers a handle for stereoselective reduction.
Applications in Drug Discovery[5][11]
Anticancer Agents (Tubulin Inhibition)
Analogs of 4-benzoylquinoline, particularly those with methoxy substitutions (e.g., 6,7,8-trimethoxy variants), function as colchicine-site microtubule destabilizers .
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Mechanism: The 4-benzoyl moiety mimics the conformational twist of combretastatin A-4, binding to tubulin and arresting cell division at mitosis.
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SAR Insight: The para-bromo group is often replaced with lipophilic or H-bonding motifs via Suzuki coupling to optimize potency against multidrug-resistant (MDR) cell lines.
Antimalarial Therapeutics
The structure bears a resemblance to the methanone linker found in synthetic antimalarials.
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Pathway: Reduction of the ketone to the alcohol creates a "Ruban-like" scaffold similar to quinine and mefloquine.
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Target: Inhibition of heme polymerization in the Plasmodium parasite.
Antimicrobial (DNA Gyrase)
Hybrids derived from this scaffold have shown efficacy against S. aureus and E. coli. The quinoline nitrogen interacts with the DNA-gyrase complex, while the para-bromophenyl group occupies the hydrophobic pocket, stabilizing the drug-enzyme-DNA ternary complex.
Experimental Protocol: Synthesis of Target
A self-validating protocol for the synthesis of the core intermediate.
Objective: Synthesis of 4-(4-Bromobenzoyl)quinoline via Grignard Addition.
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Preparation: Dry a 100 mL 3-neck RBF. Flush with Argon. Add Quinoline-4-carboxaldehyde (1.57 g, 10 mmol) and dry THF (20 mL).
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Addition: Cool to 0°C. Add 4-Bromophenylmagnesium bromide (12 mL, 1.0 M in THF, 12 mmol) dropwise via syringe pump (rate: 1 mL/min) to prevent exotherm.
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Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
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Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of aldehyde (Rf ~0.6) and appearance of alcohol (Rf ~0.3).
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Workup: Quench with sat. NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Oxidation: Dissolve crude oil in DCM (50 mL). Add MnO₂ (8.7 g, 100 mmol). Reflux for 12 hours.
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Purification: Filter through a Celite pad. Concentrate filtrate. Recrystallize from Ethanol/Hexane.
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Validation:
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¹H NMR (400 MHz, CDCl₃): δ 8.99 (d, 1H, H-2 quinoline), 7.6-7.8 (m, aromatic protons).
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MS (ESI): m/z 312/314 [M+H]⁺ (1:1 isotopic pattern for Br).
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Safety & Handling
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Hazards: Irritating to eyes, respiratory system, and skin. Quinoline derivatives can be mutagenic; handle in a fume hood.
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Storage: Store under inert gas at 2-8°C. Light sensitive (protect from direct light to prevent radical degradation of the bromide).
References
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Synthesis of 4-Aroylquinolines: Liou, J. P., et al. "Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents." Journal of Medicinal Chemistry, 2011.
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Antimicrobial Applications: El-Gohary, N. M., et al. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega, 2023.[4]
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Grignard Reagent Preparation: "Preparation of Grignard Reagents from Aryl Halides." Organic Syntheses, Coll. Vol. 3, p.200.
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Minisci Reaction Limitations: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011.
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General Quinoline Properties: "Quinoline: Structure, Properties, and Applications." PubChem Compound Summary.
